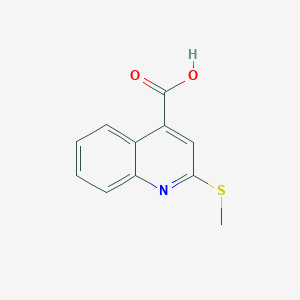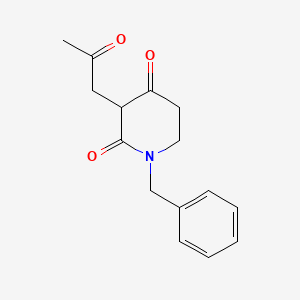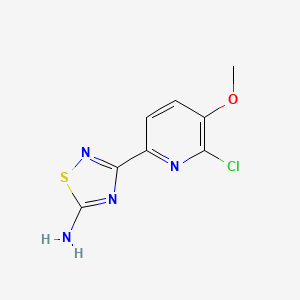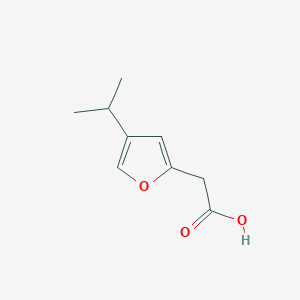![molecular formula C13H13BrN2O B13874621 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one: is a heterocyclic compound that features a bromine atom at the 5th position and a 3,4-dimethylphenylmethyl group at the 3rd position of the pyrimidin-4-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one typically involves the following steps:
Substitution Reaction: The 3,4-dimethylphenylmethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidin-4-one derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.
Chemical Manufacturing: It can be employed in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
4-Bromo-3,5-dimethylphenyl N-methylcarbamate: This compound shares structural similarities with 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one, particularly in the presence of bromine and dimethylphenyl groups.
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: Another structurally related compound with a bromine atom and a dimethylphenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidin-4-one ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC名 |
5-bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C13H13BrN2O/c1-9-3-4-11(5-10(9)2)7-16-8-15-6-12(14)13(16)17/h3-6,8H,7H2,1-2H3 |
InChIキー |
IDEYALYYIISEMN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2C=NC=C(C2=O)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)

![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)








